ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a benzo[d]oxazol-2-oxo acetamido group at position 5 and an ethoxycarbonyl group at position 2. This structure combines pharmacologically relevant motifs: the pyrazolo[1,5-a]pyridine scaffold is known for diverse bioactivities, while the benzo[d]oxazole moiety may enhance receptor binding or metabolic stability . The compound’s synthesis typically involves multi-step reactions, including cyclization and coupling strategies, as seen in analogous pyrazolo[1,5-a]pyridine derivatives .
Properties
IUPAC Name |
ethyl 5-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-2-27-18(25)13-10-20-23-8-7-12(9-15(13)23)21-17(24)11-22-14-5-3-4-6-16(14)28-19(22)26/h3-10H,2,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKJDYOETQAKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : A multi-step synthesis beginning with the functionalization of a pyrazolo[1,5-a]pyridine core via nitration, reduction, and acylation steps
Route 2: : Starting with a pre-formed benzo[d]oxazolyl acetamide, this method introduces the pyrazolo[1,5-a]pyridine through a coupling reaction.
Reaction Conditions: : Typically involve the use of organic solvents like dichloromethane, methanol, and catalysts such as palladium or copper to facilitate the coupling and cyclization steps.
Industrial Production Methods
The scalable production of ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate in an industrial setting often leverages automated synthesizers and continuous flow reactors to ensure high yield and purity. Key steps include solvent selection to optimize reaction rates and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions to form ketones or carboxylic acids, typically with reagents like potassium permanganate or chromium trioxide.
Reduction: : The compound can be reduced to amines or alcohols using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Participates in nucleophilic substitution reactions, where halogens or other leaving groups are replaced by nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Nucleophiles like amines, alcohols under basic conditions using sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Major Products
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Formation of alcohols or amines
Substitution: : Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate has shown promising biological activities, including:
- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Activity: Research has suggested potential anticancer properties through mechanisms such as apoptosis induction in cancer cell lines.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, making it a candidate for drug development.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazolo[1,5-a]pyridine derivatives demonstrated that this compound exhibited notable antimicrobial activity. The disc diffusion method revealed effective inhibition zones against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Potential
In vitro assays conducted on various cancer cell lines indicated that the compound could induce cell cycle arrest and apoptosis. Molecular docking studies suggested that it interacts with key proteins involved in cancer progression, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate often involves its interaction with specific molecular targets within biological systems. Its bioactivity is primarily attributed to its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. Key pathways involved may include inhibition of enzyme activity through binding to active sites or allosteric sites, disrupting normal cellular functions.
Comparison with Similar Compounds
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate
- Structure: Incorporates an isoxazole ring with a diethylaminomethyl substituent at position 3 and a phenyl group at position 2 .
- The diethylaminomethyl group may enhance solubility or membrane permeability compared to the acetamido group in the target compound.
- Synthesis : Prepared via nucleophilic substitution of a methylsulfonyl intermediate with diethylamine in THF, yielding 89% after chromatography .
- Biological Relevance : Isoxazole derivatives are associated with antitumor activity, suggesting this compound could have enhanced cytotoxicity compared to the target .
Ethyl 2-methyl-6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridine-3-carboxylate (Compound 17)
- Structure : Features a triazole substituent at position 6 and a methyl group at position 2 .
- Key Differences: The triazole ring introduces additional nitrogen atoms, which may improve metal coordination or π-stacking interactions.
- Synthesis : Generated via refluxing with ethyl acetate and ammonium acetate, a method less efficient than ultrasound-assisted approaches used for pyrazolo[1,5-a]pyrimidines .
Functional Group Modifications and Bioactivity
N-[3-(4-Quinazoliny)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones
- Structure : Combines a quinazoline ring with a pyrazole-carbonyl hydrazone group .
- Key Differences: The quinazoline moiety replaces the pyrazolo[1,5-a]pyridine core, altering the electron-deficient character of the molecule.
- Bioactivity : Exhibits antifungal activity against Fusarium graminearum (wheat blight) at 50 µg/mL, comparable to commercial agents . This suggests that the target compound’s benzo[d]oxazole group could be optimized for similar agricultural applications.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetyl Hydrazones
- Structure : Contains a triazolo[1,5-a]pyrimidine core with acetyl hydrazone substituents .
- Key Differences :
Key Research Findings and Implications
- Synthetic Efficiency : Ultrasound-assisted methods for pyrazolo[1,5-a]pyrimidines achieve 90% yields , suggesting that optimizing the target compound’s synthesis with modern techniques could improve scalability.
- Bioactivity Trends : Isoxazole and triazole substituents enhance antitumor and antifungal activities, respectively , while chiral centers in hydrazones improve herbicidal potency . The target compound’s benzo[d]oxazole group may need functionalization (e.g., fluorination) to match these profiles.
- Structural Flexibility : The pyrazolo[1,5-a]pyridine core tolerates diverse substituents, enabling tailored modifications for specific therapeutic or agricultural targets .
Biological Activity
Ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features a complex structure that includes a pyrazolo[1,5-a]pyridine core, an oxobenzoxazole moiety, and an acetamido group. This unique combination of functional groups may contribute to its biological properties.
Pharmacological Activities
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 0.002 μg/mL for susceptible strains . Although specific data for this compound is limited, its structural similarity suggests potential efficacy against similar pathogens.
Anticancer Activity
Pyrazolo[1,5-a]pyridine derivatives have been explored for their anticancer properties. A study indicated that certain derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . While direct studies on the compound are scarce, the presence of the pyrazolo ring often correlates with enhanced anticancer activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit carbonic anhydrases and other enzymes critical for microbial survival and proliferation .
- DNA Interaction : Some derivatives can intercalate into DNA or inhibit topoisomerases, disrupting replication in cancer cells .
- Reactive Oxygen Species (ROS) Modulation : Certain compounds can induce oxidative stress in cancer cells, leading to cell death .
Table 1: Summary of Biological Activities
Q & A
Q. Basic Biological Screening
- TRK Kinase Inhibition: Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant TRK enzymes, comparing IC₅₀ values to reference inhibitors like entrectinib .
- Selectivity Profiling: Test against a panel of 50+ kinases (e.g., EGFR, ALK) to assess off-target effects.
- Cell-Based Assays: Measure antiproliferative activity in cancer cell lines (e.g., KM12, Ba/F3-TRK) using MTT or CellTiter-Glo® .
How can structural modifications at the pyrazolo[1,5-a]pyridine core enhance target selectivity?
Q. Advanced Structure-Activity Relationship (SAR)
- Substituent Effects:
- Scaffold Hybridization: Incorporating isoxazole or imidazole rings (as in ) improves selectivity for TRK over VEGFR2 by altering steric bulk .
- Computational Modeling: Docking studies using Schrödinger Suite can predict binding poses and guide modifications to optimize interactions with the ATP-binding pocket .
What analytical techniques are critical for characterizing this compound's purity and stability?
Q. Basic Quality Control
- Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is recommended for biological assays .
- Structural Confirmation: ¹H/¹³C NMR (DMSO-d₆) to verify acetamido (–NHCO–) and ester (–COOEt) groups .
- Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) monitored by LC-MS to detect hydrolysis of the ester group .
How to resolve discrepancies in biological activity data across different studies?
Q. Advanced Data Contradiction Analysis
- Assay Variability: Standardize assay conditions (e.g., ATP concentration, incubation time). For example, TRK inhibition assays using 10 µM ATP and 30-min pre-incubation reduce false negatives .
- Compound Integrity: Verify batch purity via elemental analysis and X-ray crystallography. Impurities >5% (e.g., unreacted intermediates) can skew IC₅₀ values .
- Cell Line Specificity: Compare activity in isogenic lines (e.g., wild-type vs. TRK-fusion-positive cells) to confirm on-target effects .
What computational tools are effective for predicting this compound's pharmacokinetic properties?
Q. Advanced ADME Profiling
- LogP Calculation: Use SwissADME to estimate lipophilicity (predicted LogP = 2.8), indicating moderate blood-brain barrier penetration .
- Metabolic Sites: CYP450 metabolism can be predicted via StarDrop’s WhichP450 module, identifying vulnerable positions (e.g., ester hydrolysis) .
- Toxicity Screening: ProTox-II predicts hepatotoxicity risk (LD₅₀ = 250 mg/kg in rodents), guiding dose selection for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
